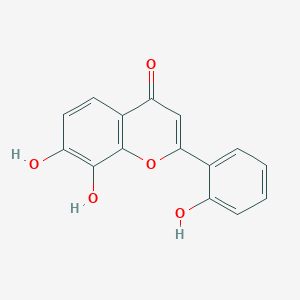

7,8,2'-Trihydroxyflavone

Vue d'ensemble

Description

7,8,2’-Trihydroxyflavone is a type of flavone, a class of flavonoids which are polyphenolic compounds possessing a structure based on the flavone backbone . It is characterized by the presence of hydroxyl groups at the 7, 8, and 2’ positions on the flavone backbone.

Synthesis Analysis

The synthesis of flavones similar to 7,8,2’-Trihydroxyflavone often involves selective alkylation and dealkylation steps. For instance, a method for synthesizing 3,5,6-trihydroxy-7-methoxyflavones has been described, which includes acetylation, dealkylation, and hydrolysis steps to achieve the desired hydroxylation pattern. Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to synthesize arylated flavones, demonstrating the potential for modifying the flavone core at specific positions.Molecular Structure Analysis

The molecular structure of 7,8,2’-Trihydroxyflavone is characterized by its three hydroxyl groups. These functional groups are likely to influence the compound’s physical and chemical properties, such as solubility and reactivity.Chemical Reactions Analysis

Flavones, including 7,8,2’-Trihydroxyflavone, can undergo various chemical reactions due to the reactivity of their hydroxyl groups. These reactions include acetylation, dealkylation, and the formation of derivatives through reactions such as the Suzuki–Miyaura cross-coupling.Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8,2’-Trihydroxyflavone are influenced by its hydroxyl groups. These can affect its solubility in various solvents, melting point, and spectral properties.Applications De Recherche Scientifique

Neuroprotection and Hearing Loss

7,8,3’-THF: has demonstrated remarkable neuroprotective effects, particularly in the context of hearing loss. Most sensorineural hearing loss cases result from hair cell loss, leading to secondary degeneration of spiral ganglion neurons (SGNs). These SGNs play a crucial role in transmitting auditory signals to the central auditory centers. Brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) are essential for SGN survival. Researchers found that 7,8,3’-THF , acting as a small molecule agonist of tyrosine receptor kinase B (TrkB), significantly promotes SGN survival both in vitro and in vivo . This discovery holds promise for potential therapeutic interventions in hearing-related disorders.

Retinal Health and Oxidative Stress

In a study involving rat retinas, 7,8,3’-THF demonstrated its ability to ameliorate oxidative stress. The researchers induced oxidative stress through ocular hypertension (O.H.) and then systemically administered 7,8,3’-THF . This flavone compound exhibited protective effects against oxidative damage, suggesting its potential application in maintaining retinal health and supporting retinal ganglion cell (RGC) growth .

Mécanisme D'action

Target of Action

7,8,2’-Trihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) , the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It also acts as a direct inhibitor of human and murine pyridoxal phosphatase .

Mode of Action

7,8,2’-Trihydroxyflavone mimics the physiological actions of BDNF by binding to the extracellular domain of the TrkB receptor . It also binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .

Biochemical Pathways

The activation of TrkB by 7,8,2’-Trihydroxyflavone leads to the initiation of several downstream signaling pathways that are crucial for neuronal survival, differentiation, and synaptic plasticity . The inhibition of pyridoxal phosphatase leads to an increase in pyridoxal 5’-phosphate (PLP) levels, the co-enzymatically active form of vitamin B6 .

Pharmacokinetics

The in vivo evidence for the pharmacokinetics profile of 7,8-Dihydroxyflavone (a close relative of 7,8,2’-Trihydroxyflavone) indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was 134 minutes. The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml). 7,8-Dihydroxyflavone was found to be able to cross the blood-brain barrier .

Result of Action

The activation of TrkB by 7,8,2’-Trihydroxyflavone has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders . The increase in PLP levels due to the inhibition of pyridoxal phosphatase by 7,8,2’-Trihydroxyflavone offers an alternative mechanism for the effects of this compound in cognitive improvement in several mouse models .

Action Environment

The action of 7,8,2’-Trihydroxyflavone is influenced by various environmental factors. For instance, its bioavailability and ability to cross the blood-brain barrier make it effective in the central nervous system . .

Safety and Hazards

Propriétés

IUPAC Name |

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350273 | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263407-44-9 | |

| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

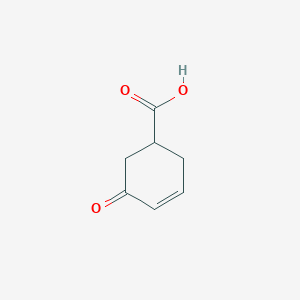

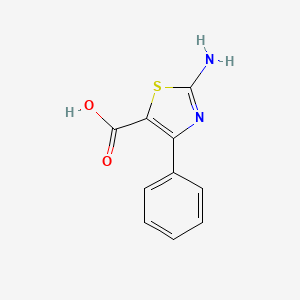

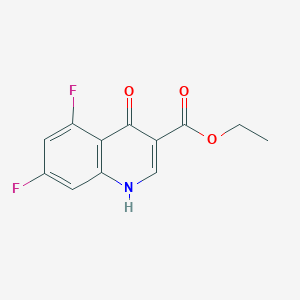

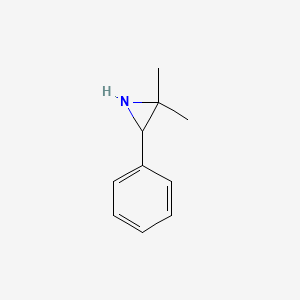

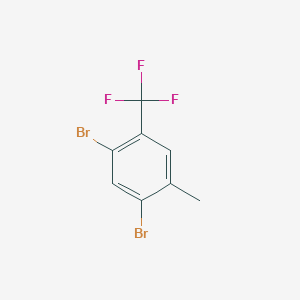

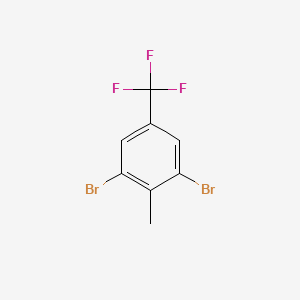

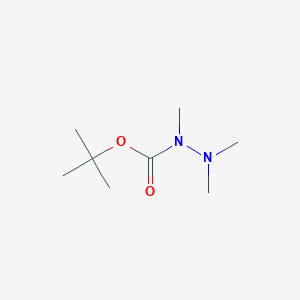

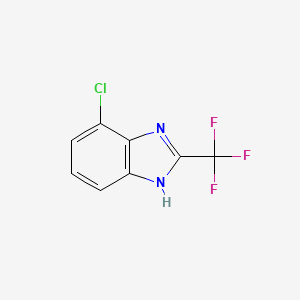

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)